N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine is a diarylmethane. Tesmilifene is a novel potentiator of chemotherapy which, when added to doxorubicin, achieved an unexpected and very large survival advantage over doxorubicin alone in a randomized trial in advanced breast cancer.
Mechanism of Action
Induction of Phospholipidosis and Phosphatidylserine Exposure: Research suggests that Tesmilifene may induce phospholipidosis, a condition characterized by the accumulation of phospholipids within cells []. It has been shown to stimulate phosphatidylserine (PS) synthesis and increase PS exposure on the outer leaflet of the plasma membrane in breast cancer cells []. Increased PS exposure is associated with apoptosis, enhanced clearance of dead cells by phagocytes, and inhibition of P-gp, all of which could contribute to Tesmilifene's chemopotentiating effects [].
Interaction with Cholesterol Metabolism: Evidence suggests that Tesmilifene may interact with enzymes involved in cholesterol metabolism, particularly the cholesterol-5,6-epoxide hydrolase (ChEH) []. Tesmilifene and other ligands of the antiestrogen binding site (AEBS) have been shown to inhibit ChEH activity, leading to the accumulation of cholesterol autoxidation products that can induce cancer cell differentiation and apoptosis [].
Effects on the Blood-Brain Barrier: Studies have demonstrated that Tesmilifene can transiently open the blood-brain barrier (BBB), potentially by directly affecting brain endothelial cell functions [, ]. It has been shown to decrease transendothelial electrical resistance, increase permeability to marker molecules, and alter the expression of tight junction proteins in brain endothelial cells [, ].
Applications
Sensitization of Drug-Resistant Cancer Cells: Multiple studies have demonstrated that Tesmilifene can enhance the cytotoxicity of various chemotherapeutic drugs, including doxorubicin and paclitaxel, specifically in drug-resistant breast cancer cells [, ]. This suggests that it could potentially be used as an adjuvant therapy to overcome drug resistance in cancer patients.
Targeting Cancer Stem Cells: Research indicates that Tesmilifene might preferentially target breast tumor-initiating cells (TICs), also known as cancer stem cells, which are thought to be responsible for tumor initiation, metastasis, and drug resistance [].
Treatment of Brain Tumors: The ability of Tesmilifene to transiently open the BBB has sparked interest in its potential application for the delivery of therapeutic agents to the brain, particularly for the treatment of brain tumors [, ].
Related Compounds
Tamoxifen
Relevance: Tesmilifene is a tamoxifen analog, meaning it shares structural similarities with Tamoxifen. [, ] This structural similarity might contribute to Tesmilifene's chemopotentiating properties, potentially by influencing similar biological pathways or targets as Tamoxifen. []
Relevance: PBPE, alongside Tesmilifene, belongs to the diphenylmethane compounds category and acts as an AEBS ligand. [] This shared classification and target suggest potential similarities in their mechanisms of action and anti-cancer effects.
Doxorubicin
Relevance: Multiple studies demonstrate that Tesmilifene significantly enhances the cytotoxic effects of Doxorubicin in drug-resistant breast cancer cells. [, , , ] This synergistic effect makes Tesmilifene a promising agent for improving Doxorubicin-based chemotherapy.
Paclitaxel
Relevance: Similar to its effect on Doxorubicin, Tesmilifene also potentiates the cytotoxicity of Paclitaxel specifically in drug-resistant breast tumor cells. [, ] This finding suggests that Tesmilifene might be a valuable adjuvant therapy to enhance the efficacy of Paclitaxel treatment.
Short-chain Alkylglycerols (AGs)
Relevance: Both Tesmilifene and short-chain AGs demonstrate the ability to increase the permeability of the blood-brain barrier (BBB). [, ] This shared effect on the BBB, potentially through interactions with brain endothelial cells, highlights a possible avenue for drug delivery to the brain.
Cholestane-3β,5α,6β-triol (CT)
Relevance: Research suggests that CT and Tesmilifene, both AEBS ligands, might share similar mechanisms of action in inducing breast cancer cell differentiation and apoptosis. [] This shared target and potential downstream effects make CT relevant in understanding Tesmilifene's anti-cancer properties.
5,6α-epoxy-cholestanol (α-CE) and 5,6β-epoxy-cholestanol (β-CE)
Relevance: α-CE and β-CE, along with Tesmilifene, are identified as high-affinity ligands for the AEBS. [] This shared target suggests a potential convergence point in their mechanisms of action, specifically in inducing breast cancer cell differentiation and apoptosis.
Raloxifene
Relevance: Both Raloxifene and Tesmilifene are classified as AEBS ligands. [] This shared target implies that Tesmilifene might exert some of its effects through similar pathways as Raloxifene, potentially involving the modulation of estrogen-related pathways.
Docosahexaenoic acid (DHA)
Relevance: DHA and Tesmilifene are both identified as AEBS ligands and cholesterol-5,6-epoxide hydrolase (ChEH) inhibitors. [] This shared target and inhibitory activity suggest that DHA and Tesmilifene might converge on similar pathways, particularly in the context of cholesterol metabolism and AEBS-mediated effects.
Eribulin mesylate (Halaven®)
Relevance: Research indicates that co-treatment with Tesmilifene and Eribulin mesylate does not effectively sensitize highly Eribulin-resistant oral cancer cells overexpressing P-glycoprotein (P-gp). [] While not directly enhancing Eribulin's activity in this specific context, the study highlights the complex interplay of multidrug resistance mechanisms and the need for tailored therapeutic approaches.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Binds with high affinity to the antiestrogen binding site but not to the estrogen receptor.�Induces of sterol accumulation in MCF7 cells. An inhibitor of histamine binding at the intracellular histamine (Hlc) site.
Nav1.7 blocker 52 is an inhibitor of voltage-gated sodium channel 1.7 (Nav1.7; IC50 = 0.17 µM). It is selective for Nav1.7 over human-ether-a-go-go (hERG), also known as Kv11.1, Nav1.5, and Nav1.8 (IC50s = >10, 1.1, and 2.2 µM, respectively) but does inhibit Nav1.3 and Nav1.4 (IC50s = 0.3 and 0.4 µM, respectively). Nav1.7 blocker 52 (20 and 30 mg/kg) inhibits formalin-induced flinching in a rat model of persistent pain. It also increases the latency to paw withdrawal in a hot plate test in a mouse model of inflammatory pain induced by complete Freund’s adjuvant (CFA). Selective blocker of human NaV1.7 channels (IC50 values are 0.17, 0.3, 0.4 and 1.1 μM at hNaV1.7, hNaV1.3, hNaV1.4 and hNaV1.5 respectively). Also inhibits tetrodotoxin-sensitive sodium channels. Displays analgesic efficacy in the formalin pain model.
MFZ 10-7(cas 1224431-15-5) is a high affinity negative allosteric modulator at the mGlu5 receptor (Ki = 0.67 nM). Potently inhibits mGlu5 glutamate-mediated calcium mobilization (IC50 = 1.22 nM). Inhibits cocaine-taking and cocaine-seeking behavior in rats.
DV 7028 Hydrochloride (cas# 133364-62-2) is a useful research chemical. DV 7028 Hydrochloride displayed potent 5-HT2 antagonist activity. The compound had moderate a1 receptor antagonism and the potency inhibiting head twitches was about one-third that of ketanserin. Selective 5-HT2A receptor antagonist (Ki = 22 nM for at 5-HT2 receptors). Exhibits no affinity for 5-HT1A, 5-HT1B or 5-HT1D receptors. Inhibits collagen-induced serotonin secretion and platelet aggregation; displays no effect on serotonin uptake by platelets. Shown to inhibit arterial thrombus formation, but not venous thrombosis, in rat models.
Fluorescent probe for imaging hydrogen peroxide (H2O2) in mitochondria of living cells. Displays enhanced emission at 528 nm in the presence of H2O2. Selective for H2O2 over superoxide, nitric oxide and hydroxyl radical. Detects local increases in H2O2 in an in vitro model of Parkinson's Disease.
N-[1-[3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide is a CXCR3 antagonist. It also inhibits lung metastasis in a murine model. Antagonist of CXCR3; inhibits binding of 125I-IP-10 and 125I-ITAC to CXCR3 (IC50 values are 8.0 and 8.2 nM respectively). Inhibits CXCR3-mediated cell migration by the chemokines IP-10, ITAC and MiG in vitro (IC50 values are 8, 15 and 36 nM respectively). Also shown to inhibit lung metastasis in a mouse model of metastatic breast cancer.
Activator of Chk2 that causes G2/M cell cycle arrest in various cancer cell lines. Antiproliferative and inducer of apoptosis; promotes proteasomal degradation of Cdc25C and Cdk1. Inhibits phosphorylation of EGFR and downstream activation of ERK.
Potent and selective CXCR3 antagonist; potently inhibits 125I-CXCL10 binding to CXCR3 (pKi = 8.13). Inhibits calcium mobilization in response to CXCL11 and CXCL10 in RBL cells. Exhibits no significant effect on chemotaxis induced by CXCR4 or CCR7.